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Compound of Interest

Compound Name: Civetone

Cat. No.: B1203174 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of civetone, a key

component in fragrances and a valuable macrocyclic musk, utilizing a Titanium-tetrachloride-

mediated Claisen condensation. This method offers significant advantages over traditional

base-mediated protocols, including milder reaction conditions, shorter reaction times, and

higher yields.

Introduction
Civetone, a 17-membered macrocyclic ketone, is a historically significant and commercially

valuable fragrance ingredient. Traditional syntheses often suffer from low yields and harsh

reaction conditions. The Titanium-Claisen (Ti-Claisen) and the related intramolecular Ti-

Dieckmann condensation represent a powerful and practical alternative for the construction of

the civetone carbon framework.[1][2][3] This protocol leverages the Lewis acidity of titanium

tetrachloride (TiCl4) in the presence of a tertiary amine base to promote the C-C bond

formation.[1][4] The key advantages of this methodology include high reaction velocities, high

yields, and the direct use of carbonyl compounds, which is more atom-economical.[1]

Two primary strategies for civetone synthesis using this chemistry have been reported: a

stepwise approach involving an intermolecular Ti-Claisen condensation followed by ring-closing

metathesis (RCM), and a more direct intramolecular Ti-Dieckmann condensation.[1][2][3]
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Data Presentation
Table 1: Comparison of Ti-Claisen and Traditional Base-Mediated Claisen Condensation for β-

ketoester Formation

Method
Base/Pro
moter

Solvent
Temperat
ure (°C)

Time (h) Yield (%)
Referenc
e

Ti-Claisen

Condensati

on

TiCl4 /

Bu3N
Toluene 0 - 5 1 93

Traditional

Claisen
NaH DME Reflux 20 ~80

Table 2: Key Steps and Yields in the Stepwise Synthesis of Civetone via Ti-Claisen and RCM

Step Reaction Reagents
Overall Yield
(%)

Reference

1
Ti-Claisen

Condensation

Methyl 9-

decenoate,

TiCl4, Bu3N

-

2
Ring-Closing

Metathesis
Grubbs' Catalyst -

3
Hydrolysis &

Decarboxylation
NaOH, then acid 74 (stepwise) [1]

One-Pot

Synthesis

Ti-Claisen, RCM,

Hydrolysis,

Decarboxylation

- 48 [1][2]

Table 3: Reaction Conditions for the Intramolecular Ti-Dieckmann Condensation for (Z)-

Civetone Synthesis
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Substrate Promoter Base
Concentr
ation
(mM)

Temperat
ure (°C)

Time (h)
Referenc
e

Dimethyl

(Z)-9-

octadecen

edioate

TiCl4
Et3N or

Bu3N
100 - 300 0 - 5 1 - 3 [2][3]

Experimental Protocols
Protocol 1: Stepwise Synthesis of Civetone via
Intermolecular Ti-Claisen Condensation and Ring-
Closing Metathesis
This protocol is adapted from the work of Hamasaki, Funakoshi, Misaki, and Tanabe.[1]

Step 1: Ti-Claisen Condensation to form Methyl 2-(methoxycarbonyl)-11-eicosen-10-oate

To a stirred solution of methyl 9-decenoate and tributylamine (Bu3N) in toluene at 0-5 °C,

add a 1.0 M solution of titanium tetrachloride (TiCl4) in toluene.

Stir the reaction mixture for 1 hour at this temperature.

The reaction can be monitored by Thin Layer Chromatography (TLC).

Upon completion, the reaction is quenched, and the β-ketoester is isolated and purified. This

intermediate is then used in the subsequent ring-closing metathesis step.

Step 2: Ring-Closing Metathesis, Hydrolysis, and Decarboxylation

The purified β-ketoester from Step 1 is dissolved in toluene.

Grubbs' catalyst is added to the solution.

The mixture is heated to 110 °C and stirred for 8 hours.
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After completion of the RCM reaction, the resulting 17-membered β-ketoester is hydrolyzed

with sodium hydroxide (NaOH) followed by acidic workup and decarboxylation to yield

civetone.

Protocol 2: One-Pot Synthesis of Civetone
This highly efficient method combines the Ti-Claisen condensation and RCM in a single

reaction vessel.[1]

To a stirred solution of methyl 9-decenoate (1 equivalent) and Bu3N (1.8 equivalents) in

toluene, add TiCl4 (1.0 M solution in toluene, 1.5 equivalents) at 0-5 °C.

Stir the mixture for 1 hour.

Add additional toluene to dilute the reaction mixture.

Add Grubbs' catalyst (0.1 equivalents) in toluene to the reaction mixture at 110 °C over a few

minutes.

Stir the mixture for 8 hours, monitoring by TLC.

Quench the reaction with water.

Evaporate the toluene, and extract the residue with ether.

Wash the combined organic phase with water and brine, dry over sodium sulfate (Na2SO4),

and concentrate.

The crude product is then subjected to hydrolysis and decarboxylation as described in

Protocol 1, Step 2.

Protocol 3: Synthesis of (Z)-Civetone via Intramolecular
Ti-Dieckmann Condensation
This protocol is an efficient and stereocontrolled synthesis of (Z)-civetone.[2][3]

A solution of dimethyl (Z)-9-octadecenedioate and a trialkylamine (triethylamine (Et3N) or

tributylamine (Bu3N)) in dichloromethane (CH2Cl2) is prepared.
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A solution of titanium tetrachloride (TiCl4) in CH2Cl2 is also prepared.

Both solutions are added simultaneously to a reaction vessel at 0-5 °C over a period of time.

The reaction is stirred for 1-3 hours at this temperature.

The resulting α-alkoxycarbonylated macrocyclic ketone is then hydrolyzed and

decarboxylated to afford (Z)-civetone.

Mandatory Visualization

Stepwise Synthesis

One-Pot Synthesis

(Z)-Civetone Synthesis

Methyl 9-decenoate Ti-Claisen Condensation
(TiCl4, Bu3N, Toluene, 0-5 °C, 1h) β-Ketoester Intermediate Ring-Closing Metathesis

(Grubbs' Catalyst, Toluene, 110 °C, 8h)
17-Membered
β-Ketoester

Hydrolysis & Decarboxylation
(NaOH, then Acid) Civetone

Methyl 9-decenoate

One-Pot Reaction:
1. Ti-Claisen (TiCl4, Bu3N)
2. RCM (Grubbs' Catalyst)

3. Hydrolysis & Decarboxylation

Civetone

Dimethyl (Z)-9-octadecenedioate Ti-Dieckmann Condensation
(TiCl4, Et3N or Bu3N, CH2Cl2, 0-5 °C, 1-3h)

α-Alkoxycarbonylated
Macrocycle Hydrolysis & Decarboxylation (Z)-Civetone
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Caption: Synthetic routes to civetone via Ti-Claisen condensation.
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Caption: Logical flow of the Ti-Claisen condensation mechanism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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